molecular formula C15H18N2O5S B2633893 3-(1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034361-25-4

3-(1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No. B2633893
CAS RN: 2034361-25-4
M. Wt: 338.38
InChI Key: ZWEKPKLQTBVYLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” is a chemical compound with the molecular formula C15H18N2O5S. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis and Chemical Properties

Dichotomy in Ring-Opening Reactions : Research has shown the dichotomy in ring-opening reactions of certain dioxane diones with cyclic secondary amines, leading to the formation of stable cyclopentenyl derivatives. This study illustrates the versatility of cyclic diones in synthesizing complex molecules, which could be applicable to compounds like "3-(1-((2,5-Dimethylphenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione" (Šafár̆ et al., 2000).

Antioxidant Evaluation of Derivatives : Some derivatives have been synthesized and evaluated for their antioxidant properties, highlighting the potential of such compounds in medicinal chemistry and drug discovery processes (Gouda, 2012).

Biological Activities

Inhibitors against Caspase-3 : Certain triazole derivatives, potentially related to the chemical framework of the compound , have been evaluated as potent inhibitors against caspase-3, an enzyme involved in apoptosis, indicating the therapeutic potential of such compounds in controlling programmed cell death mechanisms (Jiang & Hansen, 2011).

Novel Substituted Benzothiazepines : The synthesis of novel substituted benzothiazepines containing sulfonyl moieties has been reported. These compounds are synthesized through reactions involving sulfonyl groups, which is relevant to the sulfonyl component in "this compound" (Chhakra et al., 2019).

Synthesis Techniques

Efficient Routes to Functionalized Derivatives : An effective synthesis route for functionalized N1-[(2,6-dimethyl-4-oxo-4H-pyran-3-yl)carbonyl]-1-arylsulfonamide and 3-(arylsulfonyl)-6-methyl-2H-1,3-oxazine-2,4(3H)-dione derivatives has been described, highlighting the utility of arylsulfonyl isocyanates and diketene in the presence of N-heteroaromatic compounds (Alizadeh et al., 2008).

properties

IUPAC Name

3-[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5S/c1-10-3-4-11(2)13(7-10)23(20,21)16-6-5-12(8-16)17-14(18)9-22-15(17)19/h3-4,7,12H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEKPKLQTBVYLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(C2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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